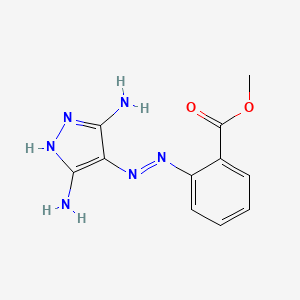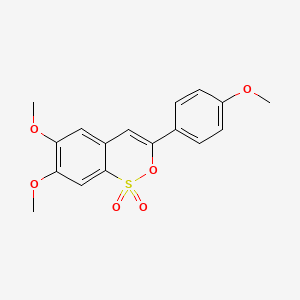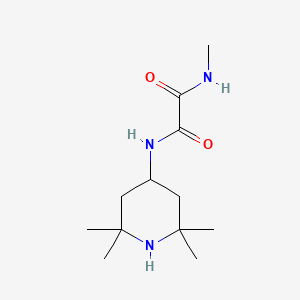![molecular formula C25H27ClN2O3S2 B15031805 N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B15031805.png)
N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide is a complex organic compound that features a combination of aromatic rings, sulfur, and amide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Sulfanyl Intermediate: This step involves the reaction of 3-chlorobenzyl chloride with a suitable thiol compound under basic conditions to form the sulfanyl intermediate.
Acetamide Formation: The intermediate is then reacted with 2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide in the presence of a base to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings can undergo reduction reactions under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic rings.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide: can be compared to other sulfonamide and sulfanyl-containing compounds.
Sulfonamides: These compounds are known for their antibacterial properties and are used in various therapeutic applications.
Sulfanyl Compounds: These compounds are often used in organic synthesis and as intermediates in the production of pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C25H27ClN2O3S2 |
|---|---|
Peso molecular |
503.1 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C25H27ClN2O3S2/c1-19-8-6-13-24(20(19)2)28(33(30,31)23-11-4-3-5-12-23)17-25(29)27-14-15-32-18-21-9-7-10-22(26)16-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,27,29) |
Clave InChI |
WDZFEWJQDAKNTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N(CC(=O)NCCSCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B15031742.png)
![6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031748.png)
![1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B15031749.png)
![(2Z)-2-{2-[4-(dimethylamino)phenyl]hydrazinylidene}-1-benzothiophen-3(2H)-one](/img/structure/B15031759.png)
![N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B15031763.png)
![9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031770.png)

![Diethyl 4-{[3-(propoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B15031779.png)
![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031785.png)

![2-[3-(furan-2-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-[4-(hexyloxy)phenyl]acetamide](/img/structure/B15031815.png)
![(4E)-4-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzylidene}-5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15031822.png)
![6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031830.png)
